Physicochemical Property Comparison: 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one versus 3,5-Dibromo-2-pyridone
The target compound exhibits significantly higher computed lipophilicity than its non-methylated analog 3,5-dibromo-2-pyridone (CAS 13472-81-6). This difference directly influences membrane permeability predictions, logD values, and chromatographic retention behavior, making the target compound more suitable for cell-based assays and CNS-targeted library design [1]. Additionally, the target compound lacks hydrogen bond donors (HBD = 0), whereas 3,5-dibromo-2-pyridone possesses one HBD, further distinguishing their pharmacokinetic profiles [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 2.1; HBD = 0 [1] |
| Comparator Or Baseline | 3,5-Dibromo-2-pyridone (CID 74174): XLogP3 = 1.6; HBD = 1 [2] |
| Quantified Difference | Δ XLogP3 = +0.5 (target is ~0.5 log unit more lipophilic); HBD difference = 1 fewer donor in target |
| Conditions | Computed values from PubChem (XLogP3 3.0, Cactvs 3.4.6.11) |
Why This Matters
A 0.5 log unit increase in XLogP3 and the absence of an HBD can substantially alter CNS penetration and non-specific binding, which is critical when selecting building blocks for central nervous system drug discovery programs.
- [1] PubChem. Compound Summary for CID 29923779: 3,5-Dibromo-1,6-dimethylpyridin-2(1H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/29923779 (accessed 2026-05-07). View Source
- [2] PubChem. Compound Summary for CID 74174: 3,5-Dibromo-2-pyridone. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/74174 (accessed 2026-05-07). View Source
